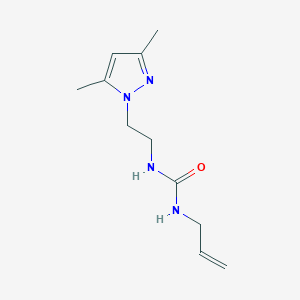

1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea” is a complex organic compound. It contains an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . It also contains a 3,5-dimethylpyrazole group, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as 3,5-dimethylpyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of 1-allyl-3,5-dimethylpyrazole involves the reaction of allylmagnesium bromide with 3,5-dimethylpyrazole .Molecular Structure Analysis

The molecular structure of 3,5-dimethylpyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The allyl group attached to the pyrazole ring consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) .Chemical Reactions Analysis

The allyl group in the compound is known for its enhanced reactivity. Allylic radicals, anions, and cations are often discussed as intermediates in reactions . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the nature of its constituent groups. For instance, 3,5-dimethylpyrazole has a molecular weight of 96.1304 . The properties of the entire compound would also depend on the properties of the allyl group and the urea group attached to it.Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations

Facile Synthesis of Pyrano[2,3-c]pyrazole Derivatives : The use of urea catalysts facilitates the one-pot synthesis of 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives through a multicomponent protocol. This method offers advantages such as good yield, simple work-up, and environmentally friendly by-products, showcasing the utility of urea in catalyzing complex transformations (Li et al., 2017).

Hydrogel Formation and Physical Property Tuning : The formation of hydrogels from urea derivatives demonstrates the influence of anions on the gel's morphology and rheology, providing a novel approach to tuning these physical properties for various applications (Lloyd & Steed, 2011).

Antibacterial Compound Synthesis : Research into heterocyclic compounds containing a sulfonamido moiety has led to the discovery of new antibacterial agents, highlighting the potential for urea derivatives in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Molecular Structure and Analysis

- Chromatographic Chiral Selector Analysis : The molecular structure of a chromatographic chiral selector based on a terguride derivative has been elucidated, contributing to our understanding of the chiral recognition mechanism of ergot alkaloids. This research has implications for the separation of racemic mixtures in liquid chromatography (Bachechi, Flieger, & Sinibaldi, 1998).

Material Science and Catalysis

- Organo-Catalysis Using Urea : The development of an eco-friendly multicomponent reaction catalyzed by commercially available urea demonstrates a highly efficient method for synthesizing diverse functionalized heterocycles. This approach emphasizes urea's role as a novel organo-catalyst in the preparation of pharmaceutically relevant compounds (Brahmachari & Banerjee, 2014).

Orientations Futures

The future directions in the research and application of “1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea” and similar compounds could involve their use in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .

Propriétés

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-4-5-12-11(16)13-6-7-15-10(3)8-9(2)14-15/h4,8H,1,5-7H2,2-3H3,(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZSELGSMGFBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NCC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2446137.png)

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446138.png)

![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)

![3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2446147.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2446153.png)

![3-[(5-Azidopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2446157.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2446159.png)